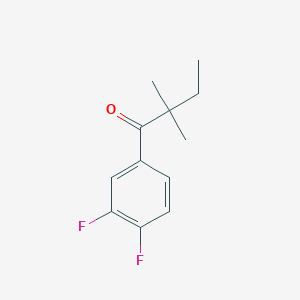

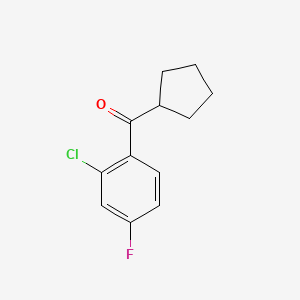

2-Chloro-4-fluorophenyl cyclopentyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-4-fluorophenyl cyclopentyl ketone” is a chemical compound with the molecular formula C12H12ClFO. It has a molecular weight of 226.67 g/mol. The compound appears as a clear yellow oil .

Synthesis Analysis

The synthesis of “2-Chloro-4-fluorophenyl cyclopentyl ketone” involves several steps . Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of the ketone .Molecular Structure Analysis

The InChI code for “2-Chloro-4-fluorophenyl cyclopentyl ketone” is 1S/C12H12ClFO/c13-11-7-9(14)5-6-10(11)12(15)8-3-1-2-4-8/h5-8H,1-4H2 .Physical And Chemical Properties Analysis

The boiling point of “2-Chloro-4-fluorophenyl cyclopentyl ketone” is predicted to be 316.7±22.0 °C . The density of the compound is predicted to be 1.246±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

2-Chloro-4-fluorophenyl cyclopentyl ketone, as a specific chemical entity, may not have direct references in available literature, but its structural relatives and synthetic methods provide insight into potential applications in chemical synthesis and pharmaceutical research. For example, Heck reaction studies demonstrate the utility of fluorinated ketones in synthesizing Z-3-fluorobenzalacetones, showcasing the role of palladium catalysis in carbon-carbon bond formation involving aryl halides and alkynes (Patrick et al., 2008). Similarly, the synthesis of ketamine derivatives, including a fluoroderivative of ketamine, highlights the manipulation of fluorinated phenyl groups for developing novel pharmaceutical compounds (Moghimi et al., 2014).

Material Science and Catalysis

In material science, the structural modification of ketones through halogenation, including chlorination and fluorination, has been explored to access perhalogenated ketones and alkenes, which serve as versatile intermediates in organic synthesis and polymer science (Balaraman et al., 2016). This research area emphasizes the development of novel methodologies for the introduction of fluorine and chlorine atoms into organic molecules, enhancing their reactivity and utility in further synthetic transformations.

Pharmacological Research

Fluorinated compounds, including those with chloro-fluorophenyl motifs, are of significant interest in pharmacological research due to their potential in improving the pharmacokinetic and pharmacodynamic properties of drug molecules. The synthesis and evaluation of fluorine-bearing sydnones with styryl ketone groups, for instance, have been investigated for their analgesic and anti-inflammatory activities, revealing the impact of fluorine substitution on biological activity and drug efficacy (Deshpande & Pai, 2012).

Eigenschaften

IUPAC Name |

(2-chloro-4-fluorophenyl)-cyclopentylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO/c13-11-7-9(14)5-6-10(11)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURHZRHNUVMLHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642575 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluorophenyl cyclopentyl ketone | |

CAS RN |

898791-70-3 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.